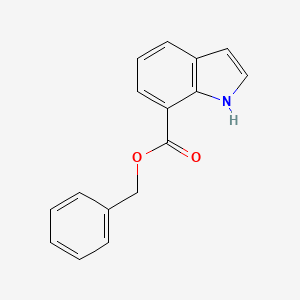

benzyl 1H-indole-7-carboxylate

Overview

Description

Benzyl 1H-indole-7-carboxylate is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring Indole derivatives are significant in various fields due to their biological and pharmacological activities

Mechanism of Action

Target of Action

Benzyl 1H-indole-7-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities , suggesting that this compound may also influence various biochemical pathways

Result of Action

Indole derivatives have been reported to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, certain environmental factors such as exposure to sun rays and tobacco consumption have been linked to the development of diseases like cancer . Therefore, these factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include benzyl phenylhydrazine and a suitable carboxylate precursor. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl 1H-indole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxindole derivatives.

Reduction: Reduction of the indole ring can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions are common for indole derivatives. For instance, nitration, halogenation, and sulfonation can occur at specific positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Indoline derivatives.

Substitution: Nitroindole, halogenated indole, and sulfonated indole derivatives.

Scientific Research Applications

Benzyl 1H-indole-7-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Biology: Indole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Indole-3-carboxylate: Another indole derivative with similar biological activities.

Benzyl indole-3-acetate: Shares structural similarities and is used in similar applications.

Indole-2-carboxylate: Known for its role in organic synthesis and medicinal chemistry.

Uniqueness: Benzyl 1H-indole-7-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Biological Activity

Benzyl 1H-indole-7-carboxylate is a compound that belongs to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indoles and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The indole structure provides a versatile scaffold for drug design, leading to the development of numerous pharmaceutical agents. This compound is one such derivative that has shown promise in various studies.

Biological Activities

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. For instance, a study highlighted that compounds with indole structures could effectively inhibit tumor growth in various cancer models. This compound has been evaluated for its cytotoxic effects against cancer cell lines, showing promising results in suppressing cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar indole derivatives have demonstrated efficacy against a range of pathogens, including bacteria and fungi. In vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, contributing to its potential use as an antimicrobial agent.

Anti-inflammatory Effects

Indoles are known to possess anti-inflammatory properties. This compound might exert these effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from studies on related compounds:

- Inhibition of Enzymatic Activity : Some indole derivatives inhibit enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : Indoles may interact with various receptors, influencing cellular signaling pathways related to inflammation and immune response.

- DNA Interaction : Certain indoles have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.

Case Studies

-

Anticancer Efficacy

A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines with an IC50 value indicating effective inhibition at low concentrations. -

Antimicrobial Activity

In another study, this compound was tested against various bacterial strains, showing inhibition comparable to standard antibiotics. -

Anti-inflammatory Properties

Experimental data suggested that this compound reduced levels of inflammatory markers in animal models, indicating its potential as an anti-inflammatory agent.

Data Summary

Properties

IUPAC Name |

benzyl 1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-5-2-1-3-6-12)14-8-4-7-13-9-10-17-15(13)14/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLSMYSWIQHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.